N-(2H-1,3-benzodioxol-5-yl)propanamide
Description
N-(2H-1,3-Benzodioxol-5-yl)propanamide is a small organic molecule characterized by a benzodioxol (1,3-benzodioxole) moiety linked to a propanamide group. Its molecular formula is C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol), with a structure defined by the substitution of the propanamide chain at the 5-position of the benzodioxol ring .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAIRCRSGDQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)propanamide typically involves the reaction of 1,3-benzodioxole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares N-(2H-1,3-benzodioxol-5-yl)propanamide with structurally related compounds, focusing on molecular features, synthetic routes, and reported bioactivities.
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzodioxole moiety, which is known for its pharmacological significance. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound can be synthesized through various methods, often involving the reaction of 2H-1,3-benzodioxole with propanamide derivatives.
The mechanism of action for this compound is not fully elucidated but may involve interactions with various biological targets:
- Enzyme Interaction : The compound may interact with enzymes and proteins, potentially influencing metabolic pathways.
- Cell Signaling : It may modulate cell signaling pathways that are crucial for cellular functions.
- Gene Expression : Changes in gene expression profiles have been suggested as a potential effect of this compound.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Some derivatives have shown potential in modulating neurotransmitter systems linked to mood regulation, suggesting applications in treating anxiety and depression.
- Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects in preclinical studies, particularly concerning monoamine oxidase (MAO) inhibition, which is essential for maintaining neurotransmitter balance in the brain .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A notable study explored the neuroprotective properties of similar compounds against MPTP-induced neurotoxicity in animal models. The results indicated that these compounds could prevent dopamine depletion and maintain energy metabolism in neuronal cells . This suggests that this compound may exhibit similar protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
